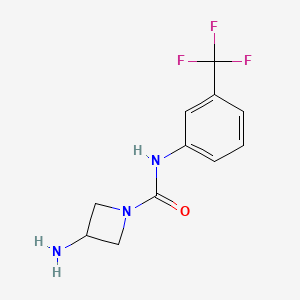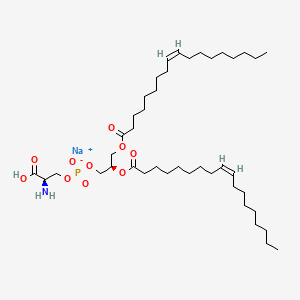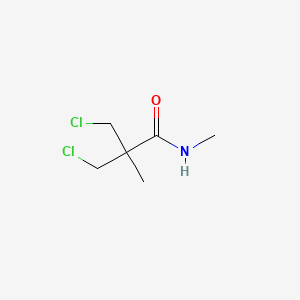
3-Amino-azetidine-1-carboxylic acid (3-trifluoromethylphenyl)-amide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-azetidine-1-carboxylic acid (3-trifluoromethylphenyl)-amide is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-azetidine-1-carboxylic acid (3-trifluoromethylphenyl)-amide typically involves the following steps:
Formation of Azetidine Ring: The azetidine ring can be formed through cyclization reactions involving appropriate precursors.
Introduction of Amino Group: The amino group can be introduced via nucleophilic substitution reactions.
Attachment of Carboxylic Acid and Amide Groups: The carboxylic acid and amide groups can be introduced through acylation reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Common techniques include:
Catalytic Hydrogenation: Using palladium on carbon (Pd-C) as a catalyst under hydrogen atmosphere.
Reflux Conditions: Employing solvents like ethanol or ethyl acetate under reflux to facilitate reactions.
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-azetidine-1-carboxylic acid (3-trifluoromethylphenyl)-amide can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic or electrophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Solvents: Ethanol, ethyl acetate, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
3-Amino-azetidine-1-carboxylic acid (3-trifluoromethylphenyl)-amide has several scientific research applications:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: Employed in the synthesis of complex organic molecules.
Material Science: Utilized in the development of novel materials with unique properties.
Wirkmechanismus
The mechanism of action of 3-Amino-azetidine-1-carboxylic acid (3-trifluoromethylphenyl)-amide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to specific biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl 3-aminoazetidine-1-carboxylate
- 1-Boc-3-aminoazetidine
- 3-Azido-azetidine-1-carboxylic acid tert-butyl ester
Uniqueness
3-Amino-azetidine-1-carboxylic acid (3-trifluoromethylphenyl)-amide is unique due to the presence of the trifluoromethylphenyl group, which imparts distinct chemical and physical properties. This group can enhance the compound’s stability, reactivity, and potential biological activity compared to similar compounds.
Eigenschaften
Molekularformel |
C11H12F3N3O |
|---|---|
Molekulargewicht |
259.23 g/mol |
IUPAC-Name |
3-amino-N-[3-(trifluoromethyl)phenyl]azetidine-1-carboxamide |
InChI |
InChI=1S/C11H12F3N3O/c12-11(13,14)7-2-1-3-9(4-7)16-10(18)17-5-8(15)6-17/h1-4,8H,5-6,15H2,(H,16,18) |
InChI-Schlüssel |
DBJLJVYAYSTFEX-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CN1C(=O)NC2=CC=CC(=C2)C(F)(F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![{2-[4-(2-Amino-ethoxy)-phenyl]-ethyl}-carbamic acid benzyl ester](/img/structure/B13721486.png)





amine](/img/structure/B13721518.png)





![N-Ethyl-3,N-dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide](/img/structure/B13721568.png)
